Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one structure
80992-93-4 structure
Product Name:(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
N.o CAS:80992-93-4
MF:C11H9F3O
MW:214.183773756027
MDL:MFCD00052848
CID:725957
PubChem ID:5708853
Update Time:2025-05-23

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
    • (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
    • (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 4-trifluoromethylbenzalacetone
    • 4-trifluoromethylbenzylidene-acetone
    • p-Trifluoromethylbenzalacetone
    • Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
    • PS-6438
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 80992-93-4
    • CHEMBL74630
    • DTXSID70876673
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • 115665-92-4
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • SCHEMBL1405020
    • MFCD00052848
    • AKOS025310002
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • CS-0142131
    • EN300-7411432
    • Z2315587077
    • AKOS009159474
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • MDL: MFCD00052848
    • Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
    • Chave InChI: PHVQEHOBDSECPV-UHFFFAOYSA-N
    • SMILES: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1

Propriedades Computadas

  • Massa Exacta: 214.06100
  • Massa monoisotópica: 214.061
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 247
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 3
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Cor/Forma: 不确定
  • Densidade: 1.206
  • Ponto de ebulição: 263 ºC
  • Ponto de Flash: 120 ºC
  • Índice de Refracção: 1.495
  • PSA: 17.07000
  • LogP: 3.30760
  • Solubilidade: 未确定

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Informações de segurança

  • Declaração de perigo: Irritant
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preçomais >>

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(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Referência
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethyl sulfoxide ;  48 h, 1 atm, 100 °C
Referência
Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst
Diao, Tianning; et al, Chemical Science, 2012, 3(3), 887-891

Método de produção 3

Condições de reacção
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Referência
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Método de produção 4

Condições de reacção
1.1 Catalysts: L-Lysine Solvents: 4-Cyanobenzaldehyde ;  20 h, 50 °C
Referência
The effect of the distance between acidic site and basic site immobilized on mesoporous solid on the activity in catalyzing aldol condensation
Yu, Xiaofang; et al, Journal of Solid State Chemistry, 2011, 184(2), 289-295

Método de produção 5

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Glycerol ,  Choline chloride ,  Water ;  24 h, 60 °C
Referência
Application of Deep Eutectic Solvents in Promiscuous Lipase-Catalysed Aldol Reactions
Gonzalez-Martinez, Daniel; et al, European Journal of Organic Chemistry, 2016, 2016(8), 1513-1519

Método de produção 6

Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referência
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
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Método de produção 7

Condições de reacção
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referência
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
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Cheng, Can; et al, Medicinal Chemistry Research, 2016, 25(8), 1678-1685

Método de produção 9

Condições de reacção
1.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Referência
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Método de produção 10

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Referência
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Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Catalysts: (αS,11bR)-3,5-Dihydro-α-phenyl-4H-dinaphth[2,1-c:1′,2′-e]azepine-4-ethanamine ;  32 - 41 h, rt
Referência
Facile preparation of optically pure diamines and their applications in asymmetric aldol reactions
Liu, Quan-Zhong; et al, Tetrahedron Letters, 2008, 49(52), 7434-7437

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referência
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
Número da Ordem:A840016
Estado das existências:in Stock
Quantidade:5g/10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:48
Preço ($):232.0/333.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
A840016
Pureza:99%/99%
Quantidade:5g/10g
Preço ($):232.0/333.0
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